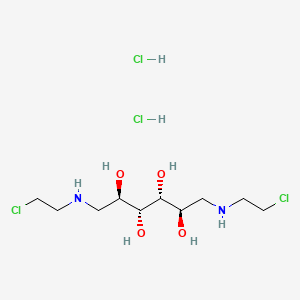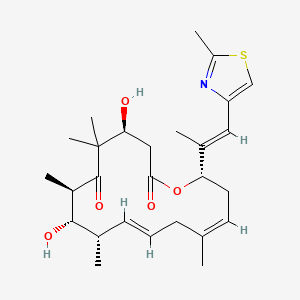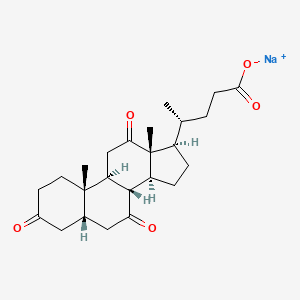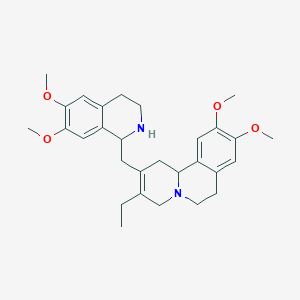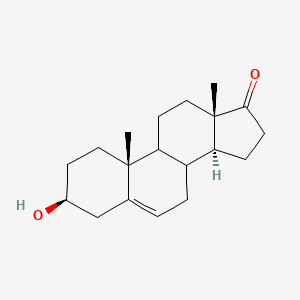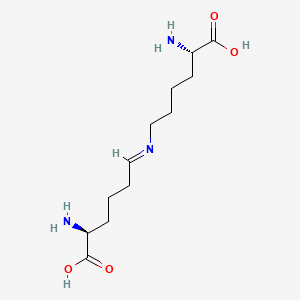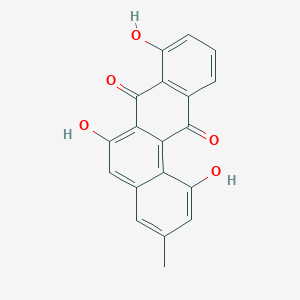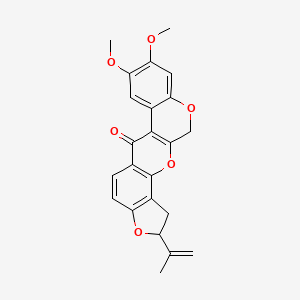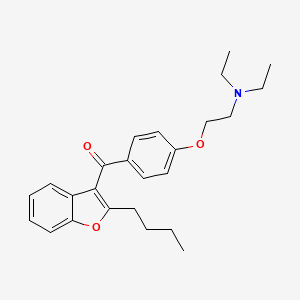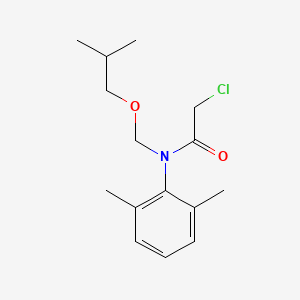
2-Octyl cianoacrilato
Descripción general
Descripción
2-Cianoacrilato de octan-2-ilo: es un compuesto cianoacrilato ampliamente utilizado en la industria y la medicina como pegamento de curado rápido o adhesivo tisular . Es conocido por sus fuertes propiedades adhesivas y su rápida polimerización al entrar en contacto con la humedad, lo que lo convierte en un componente esencial en diversas aplicaciones.
Aplicaciones Científicas De Investigación
Química: En química, el 2-cianoacrilato de octan-2-ilo se utiliza como monómero para la síntesis de diversos polímeros. Su rápida polimerización y sus fuertes propiedades adhesivas lo hacen valioso en el desarrollo de nuevos materiales .
Biología: En investigación biológica, el 2-cianoacrilato de octan-2-ilo se utiliza como adhesivo tisular para el cierre de heridas y aplicaciones quirúrgicas. Proporciona un método rápido y eficaz para sellar heridas y promover la cicatrización .
Medicina: En medicina, el 2-cianoacrilato de octan-2-ilo se utiliza en procedimientos quirúrgicos como alternativa a las suturas y grapas. Se utiliza comúnmente en forma de apósitos líquidos y adhesivos tisulares para cerrar heridas e incisiones .
Industria: En aplicaciones industriales, el 2-cianoacrilato de octan-2-ilo se utiliza como adhesivo de curado rápido para unir diversos materiales, incluidos plásticos, metales y cerámicas. Sus fuertes propiedades adhesivas y su rápido tiempo de curado lo hacen ideal para su uso en procesos de fabricación y montaje .
Mecanismo De Acción
El mecanismo de acción del 2-cianoacrilato de octan-2-ilo implica una rápida polimerización al entrar en contacto con la humedad o especies aniónicas. Los monómeros del 2-cianoacrilato de octan-2-ilo se polimerizan para formar cadenas largas, creando un fuerte enlace adhesivo. Esta reacción exotérmica da lugar a la formación de un polímero sólido que se adhiere a las superficies que se unen .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Octyl cyanoacrylate plays a significant role in biochemical reactions, particularly in the context of wound healing. When applied to a wound, the compound polymerizes rapidly upon contact with moisture, forming long chains that create a strong adhesive bond . This polymerization process is exothermic, releasing heat as the monomers link together . The adhesive properties of 2-octyl cyanoacrylate are attributed to its interaction with the superficial layer of the epithelium, where it forms a watertight seal that protects the wound from external contaminants . Additionally, 2-octyl cyanoacrylate exhibits antimicrobial activity against gram-positive and some gram-negative bacteria, likely due to the destabilization of bacterial cell capsules .
Cellular Effects
2-Octyl cyanoacrylate influences various cellular processes, particularly in the context of wound healing. The compound’s polymerization reaction can induce an inflammatory response in the surrounding tissue, which is a critical step in the wound healing process . This inflammatory response is followed by the formation of granulation tissue and eventual wound closure . Studies have shown that 2-octyl cyanoacrylate can cause cytotoxic effects in certain cell types, such as HeLa cells, indicating that its application should be carefully controlled to avoid adverse effects . The compound’s ability to form a flexible polymer also helps maintain the integrity of the wound edges, preventing them from reopening .
Molecular Mechanism
The molecular mechanism of 2-octyl cyanoacrylate involves its rapid polymerization upon exposure to anions, such as those provided by moisture from the skin or wound exudate . This polymerization process results in the formation of long polymer chains that create a strong adhesive bond . The exothermic nature of the reaction helps to accelerate the polymerization process, ensuring quick and effective wound closure . Additionally, the antimicrobial properties of 2-octyl cyanoacrylate are believed to result from the interaction between the positively charged bacterial capsule and the negatively charged cyanoacrylate, leading to the destabilization and eventual death of the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-octyl cyanoacrylate change over time. The compound is known for its stability, with a shelf-life of up to one year when stored properly . Upon application, 2-octyl cyanoacrylate typically sloughs off the wound within 5 to 10 days as the underlying tissue heals . The degradation of the polymerized adhesive is slow, minimizing the risk of toxic byproducts accumulating in the wound . Long-term studies have shown that the compound can induce a strong inflammatory response initially, followed by the formation of granulation tissue and eventual wound closure .
Dosage Effects in Animal Models
The effects of 2-octyl cyanoacrylate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and inflammatory responses . When used at appropriate dosages, 2-octyl cyanoacrylate is effective in promoting wound healing without causing significant adverse effects . In animal models, the compound has been shown to effectively induce vascular occlusion and promote tissue regeneration . It is important to carefully control the dosage to avoid potential toxic effects and ensure optimal wound healing outcomes .
Metabolic Pathways
2-Octyl cyanoacrylate is involved in metabolic pathways related to its degradation and clearance from the body. The compound is metabolized into cyanoacetate and formaldehyde, which are then further broken down by the body’s metabolic processes . The slow degradation of 2-octyl cyanoacrylate minimizes the accumulation of toxic byproducts, reducing the risk of adverse effects on the surrounding tissue . The compound’s interaction with enzymes and cofactors involved in its metabolism is critical for its safe and effective use in medical applications .
Transport and Distribution
Within cells and tissues, 2-octyl cyanoacrylate is transported and distributed primarily through passive diffusion . The compound’s ability to polymerize rapidly upon contact with moisture ensures that it remains localized at the site of application, forming a strong adhesive bond . The distribution of 2-octyl cyanoacrylate within tissues is influenced by its interaction with transporters and binding proteins, which help to maintain its localization and prevent systemic absorption . This localized distribution is essential for minimizing potential toxic effects and ensuring effective wound healing .
Subcellular Localization
The subcellular localization of 2-octyl cyanoacrylate is primarily at the site of application, where it forms a polymerized adhesive layer . The compound’s ability to rapidly polymerize upon contact with moisture ensures that it remains localized at the wound site, providing a strong and flexible seal . The subcellular localization of 2-octyl cyanoacrylate is critical for its effectiveness as a wound closure adhesive, as it prevents the compound from diffusing away from the wound and ensures that it remains in place until the underlying tissue has healed .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-cianoacrilato de octan-2-ilo se puede sintetizar mediante la esterificación del ácido cianoacético con octan-2-ol en presencia de un catalizador como ácido sulfúrico concentrado y un disolvente como el tolueno para facilitar la eliminación azeotrópica del agua . La reacción suele implicar una relación molar 1:1 de los reactivos.
Métodos de producción industrial: La producción industrial del 2-cianoacrilato de octan-2-ilo sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica la monitorización y el control continuos de la temperatura, la presión y las concentraciones de los reactivos para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-cianoacrilato de octan-2-ilo se somete principalmente a reacciones de polimerización. Cuando se expone a aniones, como los que proporciona la humedad, se polimeriza rápidamente, formando enlaces adhesivos fuertes .
Reactivos y condiciones comunes: La polimerización del 2-cianoacrilato de octan-2-ilo se inicia normalmente por la presencia de humedad u otras especies aniónicas. La reacción es exotérmica y se produce rápidamente a temperatura ambiente .
Productos principales: El producto principal de la reacción de polimerización es un polímero sólido que forma enlaces adhesivos fuertes. Esta propiedad se utiliza en aplicaciones médicas e industriales donde se requiere una adhesión rápida y robusta .
Comparación Con Compuestos Similares
Compuestos similares:
- Cianoacrilato de metilo
- Cianoacrilato de etilo
- Cianoacrilato de butilo
- Cianoacrilato de octilo
Comparación: El 2-cianoacrilato de octan-2-ilo es único entre los cianoacrilatos debido a su cadena alquílica más larga, que proporciona una mayor flexibilidad y resistencia en el enlace adhesivo. En comparación con los cianoacrilatos de metilo y etilo, el 2-cianoacrilato de octan-2-ilo ofrece una mejor biocompatibilidad y una menor toxicidad, lo que lo hace más adecuado para aplicaciones médicas .
Propiedades
IUPAC Name |
octan-2-yl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWXNBVRLKXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152965-95-2 | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152965-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30888954 | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133978-15-1 | |
| Record name | 2-Octyl cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133978-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dermabond | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-octyl cyanoacrylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTYL CYANOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Octyl cyanoacrylate is not a drug with a specific biological target or downstream effects. It is a medical adhesive that rapidly polymerizes upon contact with moisture, forming a strong, flexible bond. [, , , , , , ] This polymerization reaction is what provides its adhesive properties for wound closure and other medical applications.
ANone: 2-Octyl cyanoacrylate has the following characteristics:
A: 2-Octyl cyanoacrylate polymerizes rapidly in the presence of moisture, forming a strong bond with various materials, including skin. [, , , , ] Its performance is influenced by factors like:
A: 2-Octyl cyanoacrylate's polymerization is an anionic polymerization initiated by weak anions, such as water or blood. It doesn't act as a traditional catalyst itself. [, , ]
ANone: The provided research primarily focuses on clinical and in vivo studies. There is limited information on computational studies, such as simulations, calculations, or QSAR models specifically for 2-Octyl cyanoacrylate.
A: While not directly addressed in the research papers, modifications to the alkyl chain length or other structural features can impact polymerization rate, adhesive strength, and biodegradability of cyanoacrylates. [, , ]
A: 2-Octyl cyanoacrylate is typically formulated as a sterile, single-use liquid. [, , , , ] It polymerizes rapidly in the presence of moisture, hence its packaging is designed to protect it from humidity.
A: As a medical device, 2-Octyl cyanoacrylate is subject to stringent regulatory standards for safety and efficacy. [, , , , ] Manufacturers and healthcare professionals must adhere to specific guidelines for its use, storage, and disposal.
A: 2-Octyl cyanoacrylate primarily acts locally at the site of application. [, , , ] Its degradation products are considered to be minimally absorbed and generally non-toxic.
ANone: Numerous studies demonstrate the efficacy of 2-Octyl cyanoacrylate for wound closure in various clinical settings, including:
- Coronary artery bypass graft surgery: Significantly lower surgical site infection rates compared to sutures alone. []
- Laparoscopic surgeries: Comparable cosmetic outcomes and faster closure times compared to sutures. [, , ]
- Skin graft fixation: Successful engraftment and reduced operative time. []
- Corneal laceration repair: Comparable tensile strength to sutures. []
- Circumcision: Faster closure times and less pain compared to sutures. [, ]
ANone: Resistance is not applicable to 2-Octyl cyanoacrylate as it is a medical adhesive and not an antimicrobial agent.
ANone: While generally safe, potential adverse effects include:
- Allergic contact dermatitis: Reported in a small percentage of patients. [, , , , , ]
- Foreign body reactions: Rare instances of inflammation or granuloma formation. []
- Tissue necrosis: Extremely rare and usually associated with improper application or underlying conditions. []
ANone: Researchers are investigating the use of 2-Octyl cyanoacrylate in drug delivery systems, including:
- Microencapsulation: Encapsulating drugs within a 2-Octyl cyanoacrylate matrix for controlled release. []
ANone: Analytical methods for characterizing 2-Octyl cyanoacrylate include:
A: 2-Octyl cyanoacrylate does not dissolve in water or common organic solvents after polymerization. [] It degrades by hydrolysis, breaking down into formaldehyde and alkyl cyanoacetate.
A: Analytical methods for 2-Octyl cyanoacrylate should be validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit as per established guidelines. []
ANone: Strict quality control measures are essential throughout the entire process, including:
A: While 2-Octyl cyanoacrylate is generally considered biocompatible, some individuals may experience allergic contact dermatitis, indicating a Type IV hypersensitivity reaction. [, , , , , ]
A: Drug transporter interactions are not a significant concern for 2-Octyl cyanoacrylate due to its minimal systemic absorption. []
A: 2-Octyl cyanoacrylate is not known to significantly induce or inhibit drug-metabolizing enzymes. [, ]
A: 2-Octyl cyanoacrylate exhibits good biocompatibility in general. [, , , , , ] It degrades slowly in vivo via hydrolysis, and the byproducts are considered to be minimally toxic.
ANone: Alternatives to 2-Octyl cyanoacrylate include:
- Sutures: Traditional method for wound closure. [, , , , , ]
- Staples: Often used for closing scalp wounds or surgical incisions. [, ]
- Other tissue adhesives: Fibrin glue, for example, is a biological adhesive. [, ]
A: Waste management practices for 2-Octyl cyanoacrylate should adhere to local regulations for medical waste disposal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


